![molecular formula C16H24N2O2S B2648618 N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415462-89-2](/img/structure/B2648618.png)
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MP-10 is a selective sigma-1 receptor agonist and has been shown to exhibit promising results in various preclinical studies.
Mechanism of Action
MP-10 exerts its effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, neurotransmitter release, and protein folding. Activation of the sigma-1 receptor by MP-10 has been shown to modulate the activity of various ion channels and receptors, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
MP-10 has been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. It also modulates the release of various neurotransmitters such as dopamine, serotonin, and glutamate, leading to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of MP-10 is its high selectivity towards the sigma-1 receptor, which reduces the risk of off-target effects. It also exhibits good pharmacokinetic properties, with a half-life of around 4 hours in rats. However, one of the limitations of MP-10 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of MP-10 and its downstream signaling pathways.
2. Clinical trials are needed to evaluate the safety and efficacy of MP-10 in humans.
3. Combination therapy with other drugs such as cholinesterase inhibitors and NMDA receptor antagonists should be investigated for their potential synergistic effects.
4. The use of MP-10 as a potential treatment for other neurological disorders such as multiple sclerosis and traumatic brain injury should be explored.
5. The development of more water-soluble analogs of MP-10 should be pursued to improve its in vivo administration.
Synthesis Methods
The synthesis of MP-10 involves the reaction of cyclopropanesulfonyl chloride with N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}amine in the presence of a base such as triethylamine. The reaction yields MP-10 as a white solid with a purity of over 99%.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to improve cognitive function, reduce anxiety, and exhibit neuroprotective properties.
properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-2-3-5-14(13)12-18-10-8-15(9-11-18)17-21(19,20)16-6-7-16/h2-5,15-17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVIMMWDYPDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.